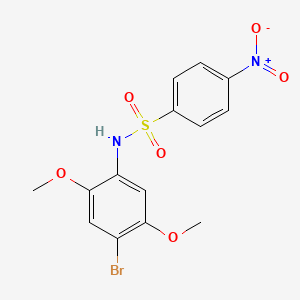
(5-bromo-2-methoxybenzyl)(2-bromo-4-methylphenyl)amine
Overview
Description
(5-bromo-2-methoxybenzyl)(2-bromo-4-methylphenyl)amine, also known as BZA, is a chemical compound that has been studied for its potential applications in scientific research. BZA is a member of the phenethylamine family of compounds and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (5-bromo-2-methoxybenzyl)(2-bromo-4-methylphenyl)amine is not fully understood, but it is believed to involve its interactions with GPCRs. By binding to these receptors, (5-bromo-2-methoxybenzyl)(2-bromo-4-methylphenyl)amine can modulate their activity and affect downstream signaling pathways. This can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
(5-bromo-2-methoxybenzyl)(2-bromo-4-methylphenyl)amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (5-bromo-2-methoxybenzyl)(2-bromo-4-methylphenyl)amine can inhibit the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This can lead to an increase in dopamine levels and may have implications for the treatment of certain neurological disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of (5-bromo-2-methoxybenzyl)(2-bromo-4-methylphenyl)amine is its specificity for certain GPCRs, which makes it a useful tool for studying the function of these receptors. However, one limitation is that its effects may be influenced by factors such as receptor density and the presence of other ligands.
Future Directions
There are several future directions for research on (5-bromo-2-methoxybenzyl)(2-bromo-4-methylphenyl)amine. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease. Another area of interest is its potential as a tool for studying the function of GPCRs. Further research is needed to fully understand the mechanism of action of (5-bromo-2-methoxybenzyl)(2-bromo-4-methylphenyl)amine and its potential applications in scientific research.
Scientific Research Applications
(5-bromo-2-methoxybenzyl)(2-bromo-4-methylphenyl)amine has been studied for its potential applications in scientific research. One area of interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that play a critical role in many physiological processes. (5-bromo-2-methoxybenzyl)(2-bromo-4-methylphenyl)amine has been shown to have affinity for several GPCRs, including the dopamine D2, serotonin 5-HT1A, and adrenergic α1B receptors.
properties
IUPAC Name |
2-bromo-N-[(5-bromo-2-methoxyphenyl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO/c1-10-3-5-14(13(17)7-10)18-9-11-8-12(16)4-6-15(11)19-2/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPMKOINMAOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Br)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-bromo-2-methoxybenzyl)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459025.png)
![4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459033.png)
![4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3459034.png)

![ethyl 1-{[(benzoylamino)carbonothioyl]amino}-3,3-dimethyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B3459044.png)
![1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)ethanone]](/img/structure/B3459053.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3459060.png)




![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3459117.png)